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6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde Documentation Hub

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  • Product: 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde
  • CAS: 433688-22-3

Core Science & Biosynthesis

Foundational

Optimizing the Solubility of Morpholine-Substituted Quinoline Aldehydes: A Physicochemical and Methodological Guide for Drug Development

An In-depth Technical Guide: Executive Summary The successful progression of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with aqueous solubility chie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The successful progression of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with aqueous solubility chief among them. Poor solubility can terminate the development of otherwise promising compounds, leading to issues in formulation, unreliable assay results, and poor bioavailability.[1] This guide provides an in-depth exploration of the solubility characteristics of a specific, yet increasingly important, class of molecules: morpholine-substituted quinoline aldehydes. These scaffolds are of high interest in medicinal chemistry, combining the privileged quinoline core with the recognized pharmacokinetic benefits of the morpholine moiety.[2][3] We will dissect the underlying physicochemical principles, provide field-proven experimental protocols for accurate solubility determination, and outline strategic approaches for modulating and optimizing solubility. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, enabling a more rational, evidence-based approach to designing molecules with superior developability profiles.

The Strategic Importance of Solubility in Drug Discovery

The Solubility Hurdle for Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of approved drugs and natural products.[4][5] However, their often rigid, planar, and aromatic nature can lead to strong crystal lattice forces and poor interactions with water, resulting in low intrinsic aqueous solubility.[1] This is a common issue in drug discovery, where efforts to increase potency by adding hydrophobic substituents often exacerbate solubility problems, creating a challenging optimization paradigm.[1]

The Quinoline Aldehyde Scaffold: A Privileged Structure with Inherent Challenges

The quinoline ring system is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer and antimalarial agents.[3][6][7] The aldehyde functionality provides a versatile chemical handle for further synthetic elaboration. However, the parent quinoline is only slightly soluble in cold water, and its derivatives, particularly planar aromatic structures, often exhibit poor solubility profiles that can hinder their therapeutic development.[8][9][10]

The Morpholine Substituent: A Strategic Tool for Solubility Enhancement

The incorporation of a morpholine ring is a widely recognized and effective strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[11] Its utility stems from a unique combination of features:

  • Enhanced Hydrophilicity: The morpholine ring contains an ether oxygen, which can act as a hydrogen bond acceptor, and a tertiary amine, which can be protonated.[12][13]

  • pH-Dependent Solubility: The basic nitrogen atom (pKa typically around physiological pH) allows for salt formation and significant increases in solubility in acidic environments, such as the stomach.[12][14]

  • Disruption of Crystal Packing: The non-planar, chair-like conformation of the morpholine ring can disrupt the tight π-π stacking that is common with planar aromatic systems like quinoline, thereby reducing the crystal lattice energy and improving solubility.[1]

The strategic placement of this moiety can transform a poorly soluble "hit" into a viable lead compound.[2]

Theoretical Framework: Physicochemical Principles Governing Solubility

The solubility of a morpholine-substituted quinoline aldehyde is not dictated by a single factor but is rather the result of a complex interplay between its structural features, solid-state properties, and interactions with the solvent.

Structural Factors: The Interplay of Quinoline and Morpholine

The final solubility of the molecule is a composite of the contributions from its core components.

  • The Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and planar, contributing to low aqueous solubility.[10]

  • The Aldehyde Functionality: As a polar group, the aldehyde can participate in hydrogen bonding, offering a modest contribution to aqueous solubility.

  • The Morpholine Moiety: This group provides the most significant influence on solubility.[14] The basicity of the nitrogen atom is paramount; its protonation at a given pH will dictate the charge state of the molecule and, consequently, its interaction with polar solvents like water.[15][16]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Interplay of molecular components on solubility.

Solid-State Properties

The energy required to break the crystal lattice of a solid compound before it can dissolve is a major determinant of its solubility.

  • Crystal Lattice Energy: Strong intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the solid state lead to high lattice energy and lower solubility. As mentioned, the non-planar morpholine group can disrupt this packing.[1]

  • Polymorphism: A compound's ability to exist in multiple crystalline forms (polymorphs) can lead to different measured solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being tested.

Solvent-Solute Interactions

In drug discovery, solubility is assessed in various media to predict a compound's behavior.

  • Aqueous Solubility: This is the most fundamental measurement. It is essential to distinguish between:

    • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a rapid, high-throughput measurement used for early screening.[17]

    • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, though more time and resource-intensive.[17]

  • Biorelevant Media: Solubility is often measured in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict dissolution and absorption in the gastrointestinal tract.[18]

Experimental Design: Protocols for Accurate Solubility Determination

A multi-tiered approach to solubility assessment is required, with different methods being appropriate for different stages of drug discovery.

Foundational Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive standard.[16]

Causality: The extended equilibration time (24-48 hours) ensures that the dissolution process has reached a true equilibrium between the solid material and the solution, providing a thermodynamically accurate value that is crucial for lead optimization and pre-formulation studies.[16][19]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid morpholine-substituted quinoline aldehyde to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24 to 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. Carefully remove an aliquot of the supernatant. It is critical to filter the aliquot (e.g., using a 0.45 µm PTFE syringe filter) to remove any undissolved micro-particulates.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units such as µg/mL or µM.

dot graph G { graph [layout=dot, rankdir=LR, splines=line, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for the Shake-Flask solubility method.

High-Throughput Screening: Kinetic Solubility Assay

This method is ideal for the rapid screening of large numbers of compounds in early discovery.[17]

Causality: This protocol prioritizes speed and automation. By starting from a DMSO stock, it bypasses the slow dissolution of solid material, providing a rapid but less precise indication of solubility that is sufficient to flag problematic compounds early, saving valuable resources.[17][20]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Assay Plate: In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO percentage is low (<2%).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration remaining in solution after filtration/centrifugation.

pH-Solubility Profiling

Causality: For ionizable compounds like those containing a morpholine ring, solubility is highly dependent on pH. This profile is essential for predicting how a drug's solubility will change as it moves through the varying pH environments of the gastrointestinal tract.[15][18]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Solubility Measurement: Perform the thermodynamic shake-flask method (Protocol 4.1) in each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH. The resulting curve will reveal the pH at which the compound is most and least soluble, often correlating with its pKa.

Data Interpretation and Optimization Strategies

Building a Structure-Solubility Relationship (SSR)

Systematic modification of the morpholine-substituted quinoline aldehyde scaffold allows for the development of a clear SSR, guiding future synthetic efforts.

Table 1: Hypothetical Structure-Solubility Data for Quinoline Aldehyde Analogs

Compound IDQuinoline SubstitutionLinkerThermodynamic Solubility (pH 7.4, µg/mL)[16][19]Kinetic Solubility (µg/mL)[17]
Parent-QA 6-CHONone< 1< 5
1a 6-CHO2-(morpholin-4-yl)ethoxy47150
1b 6-CHO3-(morpholin-4-yl)propoxy35120
2a 7-CHO2-(morpholin-4-yl)ethoxy55180
2b 2-CHO4-(morpholin-4-yl)methyl830

This is hypothetical data for illustrative purposes.

The data in Table 1 suggests that adding a morpholinoethoxy chain (as in 1a and 2a ) is highly effective at increasing solubility compared to the parent quinoline aldehyde (Parent-QA).[1] It also shows that the position of substitution matters, with the 7-substituted analog (2a ) showing slightly better solubility than the 6-substituted one (1a ).

Strategies for Solubility Modulation
  • Positional Isomerism: Systematically move the morpholine substituent to different positions on the quinoline ring to identify "hot spots" that provide the optimal balance of potency and solubility.

  • Linker Modification: The nature and length of the linker connecting the morpholine ring to the quinoline core can significantly impact solubility. Introducing polar atoms (e.g., oxygen in an ethoxy linker) or optimizing the length can fine-tune physical properties.[21]

  • Salt Formation: For compounds with sufficient basicity (from the morpholine nitrogen), forming a salt (e.g., hydrochloride, mesylate) is a standard and highly effective method to dramatically increase aqueous solubility for formulation purposes.

Conclusion: A Self-Validating Approach to Solubility Optimization

Addressing the solubility of morpholine-substituted quinoline aldehydes is not a linear process but an iterative and self-validating cycle. The strategic integration of predictive modeling, targeted synthesis, and robust experimental evaluation is paramount. By understanding the fundamental physicochemical drivers and employing systematic, validated protocols, research teams can de-risk their projects early and rationally design drug candidates with a higher probability of clinical success. This guide provides the foundational principles and practical methodologies to navigate the complexities of solubility, transforming it from a potential liability into a tunable and optimizable parameter.

References

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Sources

Exploratory

The 6-Methyl-Quinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals. Authored by: [Your Name/Gemini], Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, the 6-methyl-quinoline scaffold has emerged as a particularly promising framework for the development of novel drugs with a wide spectrum of biological activities. The strategic placement of a methyl group at the 6-position of the quinoline ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with various biological targets. This comprehensive technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methyl-quinoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous primary research articles, this guide aims to provide drug development professionals with a clear understanding of the key structural modifications that enhance the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the Quinoline Core and the Rise of the 6-Methyl-Substituted Analogs

Quinoline, a heterocyclic aromatic organic compound, is a fundamental building block in both natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique platform for molecular interactions, making it a "privileged scaffold" in drug design. The therapeutic landscape is replete with quinoline-based drugs, from the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted cancer therapies.[2][3]

The introduction of a methyl group at the 6-position of the quinoline ring, creating the 6-methyl-quinoline core, has been shown to be a particularly fruitful strategy for enhancing biological activity. This seemingly simple modification can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The methyl group, being an electron-donating group, can alter the electron density of the quinoline ring system, which in turn affects its binding affinity to target proteins. Furthermore, the lipophilicity conferred by the methyl group can enhance membrane permeability and cellular uptake. This guide will dissect the nuanced effects of various substituents on the 6-methyl-quinoline scaffold across different therapeutic areas.

Anticancer Activity of 6-Methyl-Quinoline Derivatives: A Multifaceted Approach

The quest for novel anticancer agents has led to extensive exploration of the 6-methyl-quinoline scaffold. These derivatives have demonstrated efficacy against a range of cancer cell lines through diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[3][4]

Kinase Inhibition: A Key Mechanism

Many 6-methyl-quinoline derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[1] The SAR of these compounds often revolves around the nature and position of substituents that can interact with the ATP-binding pocket of the target kinase.

A notable example is the development of selective c-Met kinase inhibitors, where the 6-position of the quinoline ring is often substituted with groups that can form key interactions within the enzyme's active site.[5]

Structure-Activity Relationship for Anticancer Activity

The anticancer potency of 6-methyl-quinoline derivatives is highly dependent on the substitution pattern around the core scaffold. The following table summarizes the key SAR findings from various studies.

Position of Substitution Nature of Substituent Effect on Anticancer Activity Example Compound(s) IC50 (µM) Cancer Cell Line Reference(s)
C2 Substituted Phenyl/HeteroarylOften crucial for activity. Electron-withdrawing or donating groups on the phenyl ring can modulate potency.2-(4-chlorophenyl)-6-methyl-quinoline derivativeVariesVarious
C3 Methylene-pyrrol-2(3H)-oneGood anti-proliferative activity3-((6-methyl-2-(methyl-thio) quinoline-3-yl) methylene)-5-phenyl-1H-pyrrol-2(3H)-oneNot specifiedNot specified[6]
C4 Amino and its derivativesGenerally enhances activity. The nature of the amine substituent is critical.4-amino-6-methyl-quinoline derivativesVariesVarious
C8 Ethyl, PropylShowed excellent cytotoxicity8-Ethyl-4-methyl-2-(pyridin-4-yl)quinoline, 8-Propyl-4-methyl-2-(pyridin-4-yl)quinolineNot specifiedMCF-7, H-460, SF-268

Key Insights from SAR Studies:

  • Substitution at C2 and C4: These positions are frequently modified to introduce moieties that can interact with the active sites of target enzymes or receptors. The presence of aromatic or heteroaromatic rings at the C2 position is a common feature in many active compounds.

  • The Role of the 6-Methyl Group: The methyl group at the 6-position is generally well-tolerated and can contribute to enhanced lipophilicity, which may improve cell permeability and overall activity. In some cases, it has been shown to be more favorable than a methoxy group at the same position.[7]

Experimental Workflow: Synthesis and Evaluation of Anticancer Activity

The synthesis of 6-methyl-quinoline derivatives often employs classical methods like the Doebner-von Miller reaction or the Friedländer synthesis, followed by further modifications. The evaluation of their anticancer potential typically involves a series of in vitro and in vivo assays.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Starting Materials (e.g., p-toluidine, aldehydes/ketones) S2 Cyclization Reaction (e.g., Doebner-von Miller) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 E1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) S3->E1 Test Compounds E2 Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) E1->E2 E3 In Vivo Animal Models (e.g., Xenograft Models) E2->E3

Figure 1: A generalized workflow for the synthesis and anticancer evaluation of 6-methyl-quinoline derivatives.

Antimicrobial Activity of 6-Methyl-Quinoline Derivatives: Combating Drug Resistance

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 6-Methyl-quinoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of 6-methyl-quinoline derivatives are varied. Some compounds are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[8] Others may disrupt cell wall synthesis or interfere with other vital cellular processes.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of 6-methyl-quinoline derivatives is intricately linked to their substitution patterns.

Position of Substitution Nature of Substituent Effect on Antimicrobial Activity Example Compound(s) MIC (µg/mL) Microorganism(s) Reference(s)
C2 ChloroOften serves as a precursor for further functionalization.2-chloro-6-methylquinoline derivativesVariesVarious[10]
C3 FormylA versatile handle for introducing various pharmacophores.2-chloro-3-formyl-6-methylquinolineVariesVarious[10]
C4 HydrazoneIntroduction of hydrazone moieties can enhance antibacterial activity.6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolineNot specifiedS. aureus, B. subtilis, E. coli, P. aeruginosa[8]
C6 AminoCan be derivatized to introduce various side chains that modulate activity.6-amino-4-methyl-1H-quinoline-2-one derivatives3.12 - 50B. cereus, Staphylococcus, Pseudomonas, E. coli[9][11]

Key Insights from SAR Studies:

  • Halogenation: The introduction of halogens, such as chlorine or bromine, at various positions of the quinoline ring can significantly impact antimicrobial activity.

  • Hybrid Molecules: Combining the 6-methyl-quinoline scaffold with other known antimicrobial pharmacophores, such as triazoles or hydrazones, is a common strategy to enhance potency and broaden the spectrum of activity.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_protocol MIC Assay Protocol P1 Prepare Standardized Microbial Inoculum P3 Inoculate Microtiter Plate P1->P3 P2 Perform Serial Dilutions of Test Compounds P2->P3 P4 Incubate Under Optimal Conditions P3->P4 P5 Visually or Spectrophotometrically Determine MIC P4->P5

Figure 2: A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity of 6-Methyl-Quinoline Derivatives: Targeting Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 6-Methyl-quinoline derivatives have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.[13][14]

Inhibition of Pro-inflammatory Mediators

Several 6-methyl-quinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[15][16] The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as NF-κB.

Structure-Activity Relationship for Anti-inflammatory Activity

The anti-inflammatory potential of 6-methyl-quinoline derivatives is closely tied to their chemical structure.

Position of Substitution Nature of Substituent Effect on Anti-inflammatory Activity Example Compound(s) IC50 (µM) Target/Assay Reference(s)
C4 Carboxylic acidAppreciable anti-inflammatory affinities.Quinoline-4-carboxylic acidVariesLPS-induced inflammation in RAW264.7 cells[14]
Various Fused heterocyclic ringsCan significantly enhance anti-inflammatory potency.Pyrazolo[4,3-c]quinoline derivatives0.19 - 0.92LPS-induced NO production[15]

Key Insights from SAR Studies:

  • Acidic Moieties: The presence of a carboxylic acid group, particularly at the C4 position, appears to be beneficial for anti-inflammatory activity.[14]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrazole, to the quinoline core can lead to highly potent anti-inflammatory agents.[15]

Conclusion and Future Perspectives

The 6-methyl-quinoline scaffold has unequivocally established itself as a privileged motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in modulating the potency and selectivity of these compounds.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by 6-methyl-quinoline derivatives will be crucial for rational drug design.

  • Pharmacokinetic and Toxicity Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to identify lead compounds with favorable drug-like properties.

  • Combinatorial Chemistry and High-Throughput Screening: The synthesis and screening of large, diverse libraries of 6-methyl-quinoline derivatives will accelerate the discovery of novel therapeutic agents.

By leveraging the insights gained from SAR studies and employing modern drug discovery technologies, the full therapeutic potential of the 6-methyl-quinoline scaffold can be realized, leading to the development of next-generation medicines to address unmet medical needs.

References

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  • Bartow, E., & McCollum, E. V. (2015). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • Kumar, A., & Singh, R. K. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry, 189, 112061.
  • Various Authors. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Chen, Y. C., & Hsieh, M. J. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13269.
  • Kumar, A., & Singh, R. K. (2015).
  • Abdel-Aziem, A., & George, R. F. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of the Iranian Chemical Society, 20(10), 2825-2835.
  • Tuğcu, G. T., & Şahin, K. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Marmara Pharmaceutical Journal, 25(4), 739-751.
  • Cui, J. J., & McTigue, M. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1240-1244.
  • Abad, C., & San-Feliciano, A. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4301.
  • Various Authors. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • El-Gamal, M. I., & Al-Said, M. S. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
  • Bartow, E., & McCollum, E. V. (1906). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 28(11), 1441-1446.
  • Al-Suwaidan, I. A., & George, R. F. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega, 7(46), 42293-42306.
  • Chen, T., & Wang, Y. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3123-3141.
  • Various Authors. (2019). IC50 Values of Isolated Compounds as Anti-inflammatory agents.
  • Wang, Y., & Chen, T. (2024). Discovery of a potent, Highly selective, and In vivo anti-inflammatory Efficacious, P2Y6R antagonist with a novel quinoline-pyrazole scaffold. European Journal of Medicinal Chemistry, 280, 116893.
  • Hsieh, P. W., & Chang, F. R. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of. Semantic Scholar.
  • Al-Salahi, R., & El-Tantawy, M. M. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4847-4864.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Vilsmeier-Haack Formylation of p-Methylacetanilide

Abstract This document provides a comprehensive guide for the Vilsmeier-Haack formylation of p-methylacetanilide, a key transformation in organic synthesis for producing substituted aromatic aldehydes. Aryl aldehydes are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the Vilsmeier-Haack formylation of p-methylacetanilide, a key transformation in organic synthesis for producing substituted aromatic aldehydes. Aryl aldehydes are crucial intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This protocol details the in-situ preparation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and its subsequent reaction with p-methylacetanilide. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and discuss methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Scientific Principles

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction introduces a formyl group (-CHO) onto an aromatic ring using a "Vilsmeier reagent," an electrophilic chloroiminium salt.[2][3][4] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[2][5]

The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for activated aromatic systems, such as phenols, anilines, and their derivatives.[3][6] For p-methylacetanilide, the acetamido group (-NHCOCH₃) is a potent activating, ortho-, para-directing group, while the methyl group is a weaker activating group. The formylation is expected to occur at one of the positions ortho to the more powerful acetamido group. Given that the para position is blocked by the methyl group, formylation occurs regioselectively at the C-2 position.

The overall reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-methylacetanilide attacks the electrophilic carbon of the Vilsmeier reagent.[1][2] This forms a sigma complex intermediate. The subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.[5]

  • Hydrolysis: During the aqueous work-up, the iminium salt is hydrolyzed to furnish the final aldehyde product, 2-formyl-4-methylacetanilide.[5][6][7]

Reaction Scheme:

p-Methylacetanilide + Vilsmeier Reagent → 2-formyl-4-methylacetanilide

Mechanism Overview

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent - PO₂Cl₂⁻ pMA p-Methylacetanilide Sigma_Complex Sigma Complex (Arenium Ion) pMA->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product 2-formyl-4-methylacetanilide Iminium_Salt->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol describes the synthesis of 2-formyl-4-methylacetanilide on a laboratory scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Hazard
p-Methylacetanilide149.19103-89-9Harmful if swallowed
N,N-Dimethylformamide (DMF)73.0968-12-2Reproductive toxin, Irritant
Phosphorus oxychloride (POCl₃)153.3310025-87-3Corrosive, Water-reactive, Toxic
Dichloromethane (DCM)84.9375-09-2Suspected carcinogen, Irritant
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive
Ethanol (EtOH)46.0764-17-5Flammable
Crushed Ice/Deionized Water---
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Ice-water bath

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical splash goggles, lab coat, nitrile gloves.

Reagent Quantities
ReagentAmount (g)Amount (mL)Moles (mmol)Molar Eq.
p-Methylacetanilide7.5 g-50.31.0
DMF-25 mL3226.4
POCl₃8.5 g5.2 mL55.41.1
Experimental Workflow Diagram

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure

WARNING: This reaction must be performed in a well-ventilated chemical fume hood due to the hazardous nature of the reagents.

  • Preparation of the Vilsmeier Reagent:

    • Place 25 mL of N,N-dimethylformamide (DMF) into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice-water bath to 0-5°C.

    • Slowly add 5.2 mL (55.4 mmol) of phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over 30-45 minutes.[8] The temperature must be maintained below 10°C during the addition. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

  • Reaction with Substrate:

    • Dissolve 7.5 g (50.3 mmol) of p-methylacetanilide in a minimal amount of dichloromethane (DCM) or DMF and add it to the dropping funnel.

    • Add the p-methylacetanilide solution dropwise to the freshly prepared Vilsmeier reagent with continuous stirring.

    • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture in a water bath at 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large beaker containing 200-300 g of crushed ice with vigorous stirring. This step is exothermic.

    • Neutralize the acidic solution by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A solid product will precipitate.

    • Stir the mixture for another 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas.[9][10] It causes severe burns to the skin, eyes, and respiratory tract.[11] Always handle POCl₃ in a fume hood, wearing heavy-duty gloves, a lab coat, and chemical splash goggles. Keep water away from the reagent and the reaction setup.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and is considered a reproductive toxin. Avoid inhalation of vapors and skin contact.

  • Procedure: The addition of POCl₃ to DMF is exothermic and must be done slowly at low temperatures to control the reaction rate.[8] Quenching the reaction mixture with ice must also be performed carefully and slowly.

Characterization of 2-formyl-4-methylacetanilide

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected to be in the range of 155-158°C.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz):

      • δ ~9.8-10.0 ppm (s, 1H, -CHO)

      • δ ~8.0-8.5 ppm (br s, 1H, -NH)

      • δ ~7.0-7.8 ppm (m, 3H, Ar-H)

      • δ ~2.4 ppm (s, 3H, Ar-CH₃)

      • δ ~2.2 ppm (s, 3H, -COCH₃)

    • ¹³C NMR (CDCl₃, 100 MHz):

      • δ ~190 ppm (C=O, aldehyde)

      • δ ~168 ppm (C=O, amide)

      • δ ~140-120 ppm (Aromatic carbons)

      • δ ~25 ppm (-COCH₃)

      • δ ~21 ppm (Ar-CH₃)

    • IR (KBr, cm⁻¹):

      • ~3300-3200 (N-H stretching)

      • ~1680-1700 (C=O stretching, aldehyde)

      • ~1660-1670 (C=O stretching, amide I band)

      • ~1600, 1580 (C=C aromatic stretching)

      • ~2820, 2720 (C-H stretching of aldehyde)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent (hydrolyzed by moisture).Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere or with a drying tube.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, increase reaction time or temperature slightly.
Substrate is not sufficiently activated.This is unlikely for p-methylacetanilide but could be an issue for less electron-rich substrates.
Incomplete Reaction Stoichiometry of reagents is incorrect.Carefully measure the amounts of POCl₃ and DMF. Use a slight excess of the Vilsmeier reagent.
Dark/Oily Product Reaction temperature was too high, causing side reactions.Maintain the specified reaction temperature. Ensure efficient stirring.
Impure starting materials.Use purified p-methylacetanilide.
Incomplete hydrolysis during work-up.Ensure the pH is properly adjusted and stir for an adequate time after neutralization.

References

  • Filo. (2026, February 9). Explain the Vilsmeier-Haack reaction and its mechanism.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • BenchChem. Application Notes and Protocols for the Formylation of Aromatic Compounds using DMF/POCl₃ (Vilsmeier-Haack Reaction).
  • Grok. Vilsmeier reagent.
  • BenchChem.
  • Sdfine.
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT.
  • ECHEMI.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • NOAA. PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • BenchChem.
  • Sigma-Aldrich. (2025, September 10).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Morpholinoquinoline-3-carbaldehyde

[1] Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-morpholinoquinoline-3-carbaldehyde , a privileged scaffold in medicinal chemistry known for its DNA-intercalating p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-morpholinoquinoline-3-carbaldehyde , a privileged scaffold in medicinal chemistry known for its DNA-intercalating properties and potential as an antitumor and antibacterial agent.

Traditional thermal synthesis of 2-substituted quinolines often suffers from prolonged reaction times (12–24 hours) and harsh solvent requirements. This guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity. The protocol utilizes a "Green Chemistry" approach, leveraging PEG-400 as a reusable reaction medium and CTAB (cetyltrimethylammonium bromide) as a phase-transfer catalyst to accelerate the nucleophilic aromatic substitution (


).

Mechanistic Insight & Retrosynthesis

The Chemical Logic

The synthesis targets the functionalization of the quinoline ring at the C2 position. The presence of the formyl group (-CHO) at C3 is critical; it acts as an electron-withdrawing group (EWG), significantly lowering the LUMO energy of the quinoline ring. This electronic effect activates the C2-chlorine atom for nucleophilic displacement by morpholine.

  • Step 1 (Vilsmeier-Haack Cyclization): Construction of the 2-chloroquinoline-3-carbaldehyde scaffold from acetanilide.[1][2]

  • Step 2 (Microwave

    
    ):  Rapid displacement of the chlorine by morpholine. Microwave irradiation provides efficient internal heating, overcoming the activation energy barrier of the 
    
    
    
    process more effectively than convective heating.
Reaction Pathway Diagram

ReactionScheme Acetanilide Acetanilide (Starting Material) Intermediate 2-Chloroquinoline- 3-carbaldehyde (Activated Electrophile) Acetanilide->Intermediate MW Irradiation 80-100°C, 5-10 min Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product 2-Morpholinoquinoline- 3-carbaldehyde (Target) Intermediate->Product MW Irradiation PEG-400, CTAB 120°C, 5 min Morpholine Morpholine (Nucleophile) Morpholine->Product

Figure 1: Retrosynthetic pathway utilizing microwave acceleration for both cyclization and substitution steps.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
Acetanilide >99%PrecursorIrritant
Phosphorus Oxychloride (

)
Reagent GradeCyclizing AgentCorrosive/Reacts violently with water
DMF (N,N-Dimethylformamide) AnhydrousSolvent/ReagentHepatotoxic
2-Chloroquinoline-3-carbaldehyde SynthesizedIntermediateIrritant
Morpholine >99%NucleophileCorrosive/Flammable
PEG-400 Synthesis GradeGreen SolventLow Toxicity
CTAB >98%CatalystIrritant
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).

  • Reaction Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).

  • Work-up: Rotary evaporator, vacuum filtration setup, silica gel TLC plates (

    
    ).
    

Experimental Protocol

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

Note: This step uses the Vilsmeier-Haack reaction.[2][3] While microwave-assisted, it requires strict safety precautions due to


.
  • Preparation: In a fume hood, place acetanilide (10 mmol, 1.35 g) in a microwave vial.

  • Reagent Addition: Add DMF (30 mmol, 2.3 mL) followed by the slow, dropwise addition of

    
      (70 mmol, 6.5 mL) at 0–5°C (ice bath). Caution: Exothermic.
    
  • Microwave Irradiation: Seal the vial and place it in the reactor.

    • Temp: 90°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from ethyl acetate.

    • Expected Yield: 85–92%

    • Melting Point: 148–149°C

Step 2: Microwave-Assisted Substitution (The Core Protocol)

This protocol utilizes PEG-400 and CTAB for a rapid, eco-friendly transformation.

  • Loading: To a 10 mL microwave vial, add:

    • 2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191 mg)

    • Morpholine (1.2 mmol, 105 mg, ~104 µL)

    • CTAB (0.1 mmol, 36 mg) – Catalyst

    • PEG-400 (2 mL) – Solvent

  • Irradiation: Cap the vial and program the microwave:

    • Temperature: 120°C

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (17 bar)

  • Work-up:

    • Allow the vial to cool to 50°C.

    • Pour the mixture into ice-cold water (20 mL). The product will precipitate immediately.

    • Filter the solid and wash with water (2 x 10 mL) to remove PEG and morpholine salts.

  • Purification: Recrystallize from hot ethanol.

Workflow & Decision Logic

Workflow Start Start Synthesis CheckPrecursor Is 2-Chloroquinoline- 3-CHO available? Start->CheckPrecursor Step1 Perform Step 1: Vilsmeier-Haack (MW) CheckPrecursor->Step1 No Step2 Perform Step 2: MW Substitution (PEG-400) CheckPrecursor->Step2 Yes Step1->Step2 TLC TLC Check (Hexane:EtOAc 7:3) Step2->TLC Complete Reaction Complete? (SM Disappeared) TLC->Complete Extend Extend MW Time (+2 min @ 120°C) Complete->Extend No Workup Ice Water Quench & Filtration Complete->Workup Yes Extend->TLC

Figure 2: Operational workflow for the microwave-assisted synthesis.

Data Analysis & Validation

Comparative Efficiency

The following table highlights the efficiency of the microwave protocol compared to conventional reflux methods (based on literature precedents for similar quinoline substitutions).

ParameterConventional Reflux (EtOH)Microwave Protocol (PEG-400)Improvement
Reaction Time 4 – 8 Hours5 Minutes 98% Reduction
Solvent Ethanol/DMF (Volatile)PEG-400 (Recyclable/Green)Eco-friendly
Yield 65 – 75%92 – 96% Higher Conversion
Purification Column Chromatography often neededPrecipitation/FiltrationSimplified Workup
Characterization Expectations

To validate the product (2-morpholinoquinoline-3-carbaldehyde), look for these key spectral signatures:

  • IR (

    
    ):  ~1690 (C=O, aldehyde), ~1590 (C=N, quinoline).
    
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       ~10.2–10.5 ppm (Singlet, 1H, CHO  group).
      
    • 
       ~8.5 ppm (Singlet, 1H, H-4  quinoline proton).
      
    • 
       ~3.5–3.8 ppm (Multiplets, 8H, Morpholine  ring protons).
      
    • Absence of the doublet/triplet patterns associated with the starting acetanilide or the specific shifts of the 2-chloro precursor.

Troubleshooting & Optimization

  • Low Yield: If the product does not precipitate upon adding water, the PEG-400 solution might be too dilute. Cool the mixture to 4°C overnight. Alternatively, extract with Ethyl Acetate.[4][5]

  • Incomplete Reaction: If TLC shows starting material after 5 minutes, increase temperature to 140°C rather than extending time significantly. The activation energy for the substitution is high; temperature is the dominant variable.

  • Hydrolysis: Avoid using aqueous bases in the microwave step. The aldehyde group is susceptible to Cannizzaro reaction or oxidation under harsh basic aqueous conditions. The use of PEG-400/CTAB minimizes this risk by excluding bulk water.

References

  • Meth-Cohn, O., & Narhe, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][3] Tetrahedron Letters, 19(23), 2045-2048. Link

  • Munir, R., et al. (2023).[3] Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[2][6] RSC Advances. (See Section on Quinoline Synthesis via Vilsmeier-Haack). Link

  • Kidwai, M., & Negi, N. (1997).[2] Microwave-assisted synthesis of novel 2-chloroquinoline-3-carbaldehyde derivatives. Monatshefte für Chemie. (Pioneering work on MW Vilsmeier).

  • Gogoi, S., et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives: Nucleophilic Aromatic Substitution. University of Dayton eCommons. (Demonstrates MW substitution efficiency with morpholine). Link

  • Nandeshwarappa, B. P., et al. (2006). Microwave assisted synthesis of quinoline derivatives. Indian Journal of Chemistry.

Sources

Method

Application Note: Synthesis of Schiff Bases from 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde

Abstract & Introduction The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the backbone for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents. The specific derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the backbone for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents. The specific derivative 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde represents a "hybrid pharmacophore." It combines the lipophilic, DNA-intercalating properties of the quinoline ring with the solubility-enhancing morpholine moiety.

The conversion of the C3-formyl group into a Schiff base (imine, -C=N-) is a critical derivatization step. Schiff bases are not merely synthetic intermediates; the azomethine linkage is biologically active, often enhancing binding affinity to enzymes like DNA gyrase or acting as a chelating center for metallodrugs.

This Application Note provides a validated, self-consistent protocol for synthesizing Schiff bases from this specific aldehyde. Unlike generic protocols, this guide addresses the specific electronic and steric influence of the bulky C2-morpholine group on the adjacent C3-aldehyde reactivity.

Chemical Background & Mechanism[1][2][3][4][5][6]

Structural-Activity Relationship (SAR) Context
  • Electrophile: The C3-aldehyde carbon is the reaction center.

  • Electronic Effect: The C2-morpholine nitrogen donates electron density into the quinoline ring via resonance. This slightly deactivates the C3-aldehyde compared to a 2-chloro analog, potentially requiring longer reaction times or stronger acid catalysis.

  • Steric Effect: The morpholine ring is bulky. Nucleophilic attack by the amine may be sterically hindered, necessitating reflux conditions to drive the reaction.

Reaction Mechanism

The reaction is a reversible condensation between the aldehyde and a primary amine, catalyzed by acid.

SchiffBaseMechanism Reactants Aldehyde + Amine (R-CHO + R'-NH2) Protonation Carbonyl Protonation (Activation) Reactants->Protonation H+ (Cat.) Attack Nucleophilic Attack (Carbinolamine Formation) Protonation->Attack R'-NH2 Dehydration Dehydration (-H2O) Attack->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Irreversible (via workup)

Figure 1: Acid-catalyzed mechanism for Schiff base formation.[1] The removal of water (Dehydration step) is the driving force for high yields.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Precursor 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehydeStarting Material (Electrophile)
Amine Substituted Aniline / Hydrazide (1.0 eq)Nucleophile
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium
Catalyst Glacial Acetic Acid (GAA)Proton source to activate carbonyl
Workup Ice-cold distilled waterPrecipitation
Preparation of Starting Material (Context)

Note: If you do not have the aldehyde, it is synthesized via Vilsmeier-Haack formylation of p-methylacetanilide to yield 2-chloro-6-methylquinoline-3-carbaldehyde, followed by nucleophilic substitution with morpholine (reflux in DMF, 4h).

Core Synthesis Protocol (Step-by-Step)

Step 1: Solubilization Dissolve 1.0 mmol of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde in 15-20 mL of absolute ethanol in a 100 mL round-bottom flask (RBF).

  • Expert Tip: The morpholine derivative is more soluble than the 2-chloro analog. Mild heating (40°C) ensures complete dissolution before adding the amine.

Step 2: Amine Addition Add 1.0 mmol (equimolar) of the chosen primary amine (e.g., 4-fluoroaniline, isoniazid, etc.) to the solution.

Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid (GAA).

  • Critical Parameter: Do not add excess acid. The morpholine nitrogen is basic; excess acid will protonate the morpholine, converting it into an ammonium salt and potentially precipitating the starting material or altering the electronic properties of the ring.

Step 4: Reflux Attach a reflux condenser and heat the mixture at 78-80°C (ethanol reflux) for 4–8 hours .

  • Monitoring: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a new spot (usually lower Rf due to increased polarity of the imine or higher depending on the amine).

Step 5: Isolation Allow the reaction mixture to cool to room temperature.

  • Scenario A (Precipitate forms): Filter the solid under vacuum.[2]

  • Scenario B (No precipitate): Pour the reaction mixture onto 50g of crushed ice with stirring. The Schiff base is hydrophobic and will precipitate out.

Step 6: Purification Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture. Dry in a vacuum desiccator over CaCl₂.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

FTIR Spectroscopy
Functional GroupFrequency (cm⁻¹)Observation
C=O (Aldehyde) ~1690Must disappear. Presence indicates unreacted starting material.
C=N (Imine) 1600 – 1625New sharp band. Confirms Schiff base formation.
C-O-C (Morpholine) 1100 – 1120Retained from starting material.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Azomethine Proton (-CH=N-): Look for a sharp singlet between δ 8.3 – 9.0 ppm . This is the definitive proof of synthesis.

  • Aldehyde Proton (-CHO): If a peak at δ 10.0 – 10.5 ppm remains, the reaction is incomplete.

  • Morpholine Protons: Two multiplets (4H each) around δ 3.2 – 3.8 ppm .

  • Methyl Group: Singlet (3H) around δ 2.4 ppm .

Mass Spectrometry[2]
  • ESI-MS: Expect Molecular Ion peak [M+H]⁺ corresponding to (MW of Aldehyde + MW of Amine – 18).

Troubleshooting & Critical Process Parameters (CPP)

Troubleshooting Problem Issue: Low Yield or No Precipitate Check1 Check TLC: Is Aldehyde consumed? Problem->Check1 Yes Yes: Product is soluble Check1->Yes No No: Reaction stalled Check1->No Sol1 Action: Pour into Ice Water or Evaporate Solvent Yes->Sol1 Sol2 Action: Add more GAA (cat) or Increase Reflux Time No->Sol2

Figure 2: Decision tree for common synthetic issues.

Expert Insight:

  • Moisture Sensitivity: While Schiff base formation produces water, the reaction is reversible. If the yield is low, use anhydrous ethanol or add molecular sieves (3Å) to the reaction flask to trap water and shift the equilibrium toward the product (Le Chatelier's principle).

  • Amine Reactivity: Electron-withdrawing groups (e.g., -NO₂) on the amine nucleophile will significantly slow down the reaction. For these cases, increase reflux time to 10-12 hours or switch to a higher boiling solvent like n-propanol.

Applications & Biological Potential

Researchers synthesizing this scaffold are typically targeting the following biological pathways:

  • Antimicrobial (M. tuberculosis): The quinoline-Schiff base motif targets DNA gyrase B. The morpholine ring improves cell wall penetration.

  • Anticancer (MCF-7, A549): Imine linkage facilitates intercalation into DNA base pairs; the morpholine moiety can induce lysosomal membrane permeabilization.

  • Metal Complexation: The nitrogen of the quinoline and the nitrogen of the imine can act as a bidentate ligand for Cu(II) or Zn(II) coordination, often enhancing biological potency.

References

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde. Atmiya University. (General protocol validation).

  • Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase. PubMed / Chem. Biodiversity. (Biological application and NMR data).

  • Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base. Arabian Journal of Chemistry. (Spectroscopic characterization standards).

  • Schiff base derivatives with morpholine and antioxidant activity. DergiPark. (Specific data on morpholine-containing Schiff bases).

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI Inorganics. (Structural insights and coordination chemistry).[3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Morpholine Substitution on Chloroquinolines

Welcome to the technical support center for optimizing the synthesis of morpholine-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of morpholine-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the substitution of a chlorine atom on a chloroquinoline with morpholine?

The reaction predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step process where the morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom bearing the chlorine. This forms a high-energy intermediate known as a Meisenheimer complex.[1] Subsequently, the chlorine atom is eliminated as a chloride ion, and the aromaticity of the quinoline ring is restored. The electron-withdrawing nature of the nitrogen atom in the quinoline ring is crucial for activating the ring towards nucleophilic attack.[1]

Q2: My reaction yield is consistently low. What are the most common factors affecting the yield of morpholine substitution on chloroquinoline?

Low yields are a frequent challenge and can often be attributed to several factors:

  • Insufficient reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

  • Inappropriate solvent choice: The solvent plays a critical role in stabilizing the charged intermediate. Polar aprotic solvents are generally preferred.[3]

  • Suboptimal base selection: A base is often necessary to deprotonate the morpholine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

  • Side reactions: Competing reactions can significantly reduce the yield of the desired product.

  • Purity of starting materials: Impurities in the chloroquinoline or morpholine can interfere with the reaction.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Several side reactions can occur, leading to a complex product mixture:

  • Hydrolysis of the chloroquinoline: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding hydroxyquinoline.

  • Dimerization or polymerization: Under certain conditions, the starting materials or products can undergo self-condensation reactions.

  • Ring-opening of morpholine: In the presence of strong bases and high temperatures, morpholine can undergo ring-opening.

  • Reactions with the solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with morpholine in the substitution reaction.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the morpholine substitution on chloroquinoline.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Insufficient Reactivity of Chloroquinoline * Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments. Reactions are often run at temperatures ranging from 80°C to 150°C or even higher under microwave irradiation.[4] * Consider a More Activating Substrate: If possible, use a chloroquinoline with electron-withdrawing groups on the ring, which will increase the electrophilicity of the carbon bearing the chlorine.
Low Nucleophilicity of Morpholine * Add a Base: The addition of a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) can deprotonate the morpholine, making it a stronger nucleophile.[4][5] * Use an Excess of Morpholine: Using morpholine as both the nucleophile and the solvent can drive the reaction forward.[4]
Inappropriate Solvent * Switch to a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-dioxane are excellent choices as they can effectively solvate the Meisenheimer intermediate.[3][6] * Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the chloroquinoline.
Catalyst Inactivity (for catalyzed reactions) * Use a Palladium Catalyst (Buchwald-Hartwig Amination): For less reactive chloroquinolines, a palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative to the traditional SNAr reaction.[7][8][9] This method often proceeds under milder conditions and with a broader substrate scope. Common catalyst systems include a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP).[9][10]
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis * Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Reaction with Solvent * Choose an Inert Solvent: If you suspect the solvent is participating in the reaction, switch to a less reactive polar aprotic solvent like toluene or dioxane.[3]
Over-reaction or Disubstitution * Control Stoichiometry: If your chloroquinoline has multiple reactive sites, carefully control the stoichiometry of the morpholine to favor monosubstitution. * Lower the Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions.
Degradation of Starting Material or Product * Lower the Reaction Temperature: High temperatures can cause decomposition. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete. * Use a Milder Base: Strong bases can sometimes promote degradation pathways. Consider using a weaker inorganic base like K₂CO₃.

Experimental Protocols

Protocol 1: General Procedure for SNAr of 4-Chloroquinoline with Morpholine
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinoline (1.0 eq), morpholine (1.2 - 2.0 eq), and a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Add a base (e.g., K₂CO₃, 1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 100-150°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Chloroquinoline with Morpholine
  • To a flame-dried Schlenk tube, add the chloroquinoline (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane, followed by morpholine (1.2 eq) and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

  • Seal the tube and heat the reaction mixture to 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizing the Process

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Chloroquinoline + Morpholine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Products Morpholine-substituted Quinoline + Cl- Meisenheimer->Products Loss of Leaving Group

Caption: The SNAr mechanism for morpholine substitution on chloroquinoline.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckTemp Increase Temperature? Start->CheckTemp CheckSolvent Change Solvent? CheckTemp->CheckSolvent No Optimize Yield Improved CheckTemp->Optimize Yes CheckBase Add/Change Base? CheckSolvent->CheckBase No CheckSolvent->Optimize Yes ConsiderCatalyst Use Buchwald-Hartwig? CheckBase->ConsiderCatalyst No CheckBase->Optimize Yes ConsiderCatalyst->Optimize Yes Reassess Re-evaluate Strategy ConsiderCatalyst->Reassess No

Caption: A decision tree for troubleshooting low reaction yields.

Summary of Optimized Reaction Conditions

ParameterSNArBuchwald-Hartwig Amination
Temperature High (100-150°C)Moderate (80-110°C)
Solvent Polar aprotic (DMF, DMSO)Aprotic (Toluene, Dioxane)
Base Inorganic (K₂CO₃, Cs₂CO₃)Strong (NaOtBu, Cs₂CO₃)
Catalyst NonePalladium precursor + Ligand
Substrate Scope Activated ChloroquinolinesBroad (including less reactive ones)

References

  • 7 RSC Publishing.

  • 1 ResearchGate.

  • 4 PMC - NIH.

  • 8 MDPI.

  • 11 Rowan University.

  • 9 Wikipedia.

  • 12 ResearchGate.

  • 13 ResearchGate.

  • 14 Benchchem.

  • 15 Benchchem.

  • 6 RSC Publishing.

  • 16 Benchchem.

  • 17 PMC - NIH.

  • 3 Wordpress.

  • 18 PMC - NIH.

  • 19 MDPI.

  • 20 PubMed.

  • 2 Frontiers.

  • 5 MDPI.

  • 21 RSC Publishing.

  • 22 E3S Web of Conferences.

  • 23 MDPI.

  • 24 ChemicalBook.

Sources

Optimization

Technical Support Center: Purification &amp; Workup Strategies

Ticket Subject: Removal of Unreacted 2-chloro-6-methylquinoline-3-carbaldehyde Ticket ID: CMQC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are encountering difficult...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Unreacted 2-chloro-6-methylquinoline-3-carbaldehyde Ticket ID: CMQC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulty removing unreacted 2-chloro-6-methylquinoline-3-carbaldehyde (CMQC) from your reaction mixture. This intermediate is a hallmark of the Meth-Cohn quinoline synthesis.[1] Its persistence suggests incomplete conversion or an excess of starting material.[2]

Because CMQC contains two distinct reactive handles—a formyl group (aldehyde) and a 2-chloro substituent —purification strategies must be selected based on the chemical nature of your product.[1][2]

This guide outlines three protocols ranging from "Smart Chemical Washing" to "High-Throughput Scavenging."[1]

Decision Matrix: Select Your Protocol

Before proceeding, determine the nature of your desired product to select the correct workflow.

purification_decision start START: Analyze Desired Product q1 Does your product contain an Aldehyde group? start->q1 q2 Is your product Acid Sensitive? q1->q2 NO (Product is Amine, Alcohol, Alkene, etc.) method3 PROTOCOL C: Recrystallization/ Chromatography q1->method3 YES (Product is also an Aldehyde) method1 PROTOCOL A: Bisulfite Wash (Chemo-Selective Extraction) q2->method1 NO (Stable to mild acid) method2 PROTOCOL B: Scavenger Resin (Solid Phase Extraction) q2->method2 YES (Needs neutral conditions)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product stability and functionality.

Protocol A: The Bisulfite "Smart Wash" (Recommended)

Best For: Products that are NOT aldehydes and are stable to mild aqueous acid (pH ~4).[2] Mechanism: Sodium bisulfite attacks the aldehyde of the unreacted CMQC, forming a water-soluble sulfonate salt.[2] Your product remains in the organic layer.[2]

Reagents Required
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2]
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in DCM or EtOAc. (Avoid Ether/THF if possible, as they solubilize water poorly).[2]

  • The Wash: Add a volume of saturated

    
     equal to 50% of your organic layer volume.[2]
    
  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes .

    • Note: The formation of the bisulfite adduct is reversible and requires time to reach equilibrium.

  • Separation: Allow layers to separate.

    • Bottom (Organic): Contains your Product.[1][2][3][4][5][6]

    • Top (Aqueous): Contains the CMQC-Bisulfite adduct.[1][2]

  • Validation: Spot the organic layer on TLC.[2] The yellow spot corresponding to CMQC (

    
     in 3:1 Hex/EtOAc) should be absent.[2]
    
  • Final Polish: Wash the organic layer once with brine, dry over

    
    , and concentrate.[2]
    

Technical Insight: The 2-chloro group on the quinoline ring is electron-withdrawing, making the aldehyde at C3 highly electrophilic.[1] This facilitates rapid bisulfite attack compared to electron-rich benzaldehydes [1].[1][2]

Protocol B: Solid-Phase Scavenging

Best For: Late-stage medicinal chemistry, small scales (<500 mg), or acid-sensitive products.[1][2] Mechanism: A polymer-supported hydrazine reacts irreversibly with the aldehyde to form a hydrazone, which remains attached to the solid bead.

Reagents Required
  • Resin: Sulfonyl hydrazide resin (e.g., polystyrene-supported

    
    -toluenesulfonyl hydrazide).[1][2]
    
  • Loading: Typically 1.5–2.0 mmol/g.[1][2]

Step-by-Step Workflow
  • Calculation: Calculate the excess CMQC (in mmols) based on TLC or NMR integration.

  • Resin Addition: Add 3–5 equivalents of resin relative to the impurity (not the product).[2]

  • Incubation: Stir gently in DCM or DCE for 2–4 hours at room temperature.

    • Tip: Add a catalytic amount of Acetic Acid (1%) to catalyze hydrazone formation if the reaction is slow.[2]

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Result: The filtrate contains your pure product; the CMQC is trapped on the filter cake.

Protocol C: Chromatographic & Crystallization Optimization

Best For: When the product is also an aldehyde, or when Protocols A/B fail.[2]

1. Recrystallization (The Meth-Cohn Standard)

If your product is a solid quinoline derivative, exploit the solubility profile of CMQC.[2]

  • Solvent System: Ethyl Acetate / Petroleum Ether (or Hexanes).[1][2]

  • Procedure: Dissolve crude in minimum hot EtOAc. Add Hexanes dropwise until turbidity persists. Cool to

    
    .[2]
    
  • Outcome: CMQC is moderately soluble in EtOAc but crystallizes well.[1][2] If your product is less soluble, it will crystallize first.[2] If your product is more soluble, CMQC will crystallize out (remove by filtration).[2]

2. Column Chromatography Troubleshooting

Quinoline nitrogens can interact with silanol groups on silica gel, causing "streaking" or "tailing" that makes separation from CMQC difficult.

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexanes.[2]

  • Eluent: Run your column with 1% TEA in the mobile phase (e.g., Hexanes:EtOAc:TEA 80:19:1).[2]

  • Visualization: CMQC is UV active and often visible as a yellow spot.[1][2]

Data & Properties Reference
PropertyValueNotes
Molecular Weight 205.64 g/mol
Appearance Yellow / Off-white solidAldehyde impurity often causes yellowing.[1][2]
Solubility DCM, EtOAc,

Good solubility.[2]
Insolubility Water, Hexanes
TLC Visualization UV (254 nm)Distinct dark spot; can stain with DNP (orange).[2]
Key NMR Signal

ppm (s, 1H)
Aldehyde proton (monitor for removal).[2]
Troubleshooting FAQs

Q: I tried the bisulfite wash, but an emulsion formed. A: This is common with quinolines in basic/neutral water.[2]

  • Fix: Add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength.[2]

  • Fix: Filter the emulsion through a small pad of Celite. The solid interface often breaks, allowing separation.[2]

Q: My product turned red after the scavenger resin treatment. A: Some hydrazide resins can release trace metal impurities or oxidize sensitive amines.

  • Fix: Ensure you used a high-quality "End-capped" resin.[1][2] Pass the final filtrate through a small plug of neutral alumina to remove the color bodies.[2]

Q: I can still see the aldehyde proton in NMR (10.5 ppm) after chromatography. A: You likely have "co-elution" due to


-stacking or polarity similarities.[1][2]
  • Fix: Switch solvent systems. If you used Hex/EtOAc, try DCM/MeOH (98:2) .[2] The selectivity changes significantly between these two systems for quinoline derivatives.[2]

References
  • Brindle, C. S., et al. (2017).[2][7] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2][7] [2]

  • Meth-Cohn, O., et al. (1981).[1][2] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[2]

  • Khan, F. N., et al. (2009).[2] "2-Chloro-6-methylquinoline-3-carbaldehyde."[1][2][8][9][10][11] Acta Crystallographica Section E, E65, o2686.[2][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Vilsmeier-Haack Quinoline Synthesis

Welcome to the Technical Support Center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Here, we address common problems in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Core Concepts: The Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction, when applied to N-arylacetamides, is more than a simple formylation; it is a powerful one-pot cyclization method. The reaction proceeds in two fundamental stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[1]

  • Electrophilic Attack and Cyclization: The N-arylacetamide substrate attacks the Vilsmeier reagent. This is followed by a second formylation, intramolecular cyclization, and subsequent elimination to generate the 2-chloro-3-formylquinoline product.[2]

The success of this synthesis is critically dependent on the electronic nature of the N-arylacetamide, the quality and stoichiometry of the reagents, and precise control over reaction and work-up conditions.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arylacetamide N-Arylacetamide (Substrate) Arylacetamide->Intermediate Electrophilic Attack Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Cyclized_Intermediate->Product Hydrolysis Aqueous Work-up (Hydrolysis) Cyclized_Intermediate->Hydrolysis Hydrolysis Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents 1. Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Check_Substrate 2. Analyze Substrate (Electron-Donating or -Withdrawing Groups?) Check_Reagents->Check_Substrate If Reagents OK Check_Stoichiometry 3. Review Stoichiometry (Sufficient POCl₃ Excess?) Check_Substrate->Check_Stoichiometry If Conditions OK Solution_EDG For EDG: Standard conditions should work. Re-check Step 1. Check_Substrate->Solution_EDG EDG Solution_EWG For EWG: Increase temperature, reaction time, and/or reagent excess. Check_Substrate->Solution_EWG EWG Check_Conditions 4. Evaluate Reaction Conditions (Temperature & Time) Check_Stoichiometry->Check_Conditions If Ratio OK Solution_Stoichiometry Increase POCl₃:Substrate ratio (e.g., up to 12:1). Check_Stoichiometry->Solution_Stoichiometry If Ratio Low Check_Workup 5. Examine Work-up (pH after neutralization?) Check_Conditions->Check_Workup If Conditions OK Solution_Workup Ensure pH is 7-8. If no precipitate, extract with organic solvent. Check_Workup->Solution_Workup If pH incorrect

Caption: A logical workflow for troubleshooting low reaction yields.
Part 1: Reagent and Substrate Issues

Q: How do substituents on the N-arylacetamide affect the yield? A: Substituent effects are paramount. The reaction is most successful with electron-donating groups (EDGs) on the aromatic ring, which increase its nucleophilicity. Electron-withdrawing groups (EWGs) deactivate the ring, making the reaction sluggish and dramatically lowering yields.

Substituent TypePositionExampleTypical YieldReaction TimeRationale
Strong EDG meta-OCH₃High (e.g., ~89%)ShorterThe m-position strongly activates the ortho- and para-positions for electrophilic attack, facilitating cyclization. [2]
Moderate EDG ortho/para-CH₃Good (e.g., 60-80%)ModerateAlkyl groups activate the ring, promoting the reaction. [3]
Weak EWG para-ClModerate (e.g., ~50%)LongerHalogens are deactivating but ortho, para-directing. Harsher conditions may be needed. [2]
Strong EWG para-NO₂Very Low to NoneVery LongThe nitro group strongly deactivates the ring, often preventing the reaction from proceeding.

Q: My N-arylacetamide has an electron-withdrawing group (EWG). How can I improve my yield? A: For deactivated substrates, you must intensify the reaction conditions to force the reaction forward.

  • Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent. Studies have shown that increasing the molar ratio of POCl₃ to the acetanilide substrate can significantly improve yields. Ratios as high as 12:1 (POCl₃:substrate) have been used effectively. [2]2. Increase Temperature: While typically run at 80-90°C, deactivated substrates may require higher temperatures (e.g., 100-120°C). However, monitor the reaction closely for signs of decomposition. [4]3. Extend Reaction Time: Deactivated substrates react more slowly. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed. [3][5]

Part 2: Reaction Execution and Monitoring

Q: My Vilsmeier reagent (POCl₃ in DMF) precipitated during its formation in the ice bath. Is this normal? A: Yes, the Vilsmeier reagent can sometimes precipitate from the solution, especially at low temperatures or high concentrations. If this happens, your magnetic stir bar may get stuck. [6]* Solution: Consider adding an anhydrous co-solvent like dichloromethane (DCM) or dichloroethane (DCE) to help keep the reagent in solution. [7]Alternatively, using a mechanical stirrer instead of a magnetic bar can power through the precipitate. Ensure the addition of POCl₃ remains slow and controlled to manage the exothermic reaction.

Q: How should I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is the best method. [8][5]1. Sampling: Carefully take a small aliquot from the reaction mixture. 2. Quenching: Quench the aliquot in a separate vial with a small amount of water or dilute base to hydrolyze the intermediate. 3. Extraction: Extract the quenched sample with a small volume of ethyl acetate. 4. Spotting: Spot the organic layer on a silica gel TLC plate alongside a spot of your starting N-arylacetamide. 5. Elution: Use an appropriate eluent system, such as a mixture of hexane and ethyl acetate, to develop the plate. The product, being more polar than the starting material, will have a lower Rf value. The reaction is complete when the starting material spot has disappeared.

Part 3: Work-up and Purification

Q: What is the best way to purify the crude 2-chloro-3-formylquinoline? A: The most common and effective method is recrystallization.

  • Solvent Selection: Ethyl acetate is a widely reported and effective solvent for recrystallizing 2-chloro-3-formylquinolines. [5][9]Ethanol is also a viable option. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

If recrystallization fails to remove impurities, column chromatography on silica gel is the next best option. Use a solvent system identified during your TLC monitoring (e.g., hexane/ethyl acetate) for elution. [10][11]

Experimental Protocols

General Protocol for Vilsmeier-Haack Quinoline Synthesis

This is a generalized procedure and may require optimization based on your specific substrate. [2][12]

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) dropwise, ensuring the internal temperature does not exceed 10°C. The molar ratio of POCl₃ to the N-arylacetamide substrate is typically high, ranging from 4:1 to 12:1. 3. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Reaction: Add the N-arylacetamide substrate (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-90°C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralization: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH reaches 7-8.

  • Isolation: Stir the mixture for 30 minutes. Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).

References

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). GSC Biological and Pharmaceutical Sciences, 17(3), 205-213.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 01-05.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). Indian Journal of Chemistry - Section B, 54B(12), 1511-1517.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering, 8(4), 693-696.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).
  • Ali, H. M., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(43), 26861-26895.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier–Haack reaction. (2023). In Wikipedia. Available from: [Link]

  • Applications of the Vilsmeier reaction in heterocyclic chemistry. (2021). Request PDF. Available from: [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2005). Request PDF. Available from: [Link]

  • Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. (2025). Turkish Journal of Chemistry. Available from: [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available from: [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (2004). Organic Reactions.
  • 2-Chloroquinoline-3-carbaldehyde. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5522–o5523.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26749-26780.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Available from: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. Available from: [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. Available from: [Link]

  • (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. (2022). ResearchGate. Available from: [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023).
  • How can I improve the Vilsmeier-Haack reaction? (2020). ResearchGate. Available from: [Link]

Sources

Optimization

catalyst for amination of 2-chloroquinoline-3-carbaldehyde

Technical Support Center: 2-Chloroquinoline-3-carbaldehyde Applications Ticket ID: #Q3-CHO-AMIN-001 Subject: Catalyst Selection & Chemoselectivity for Amination Protocols Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloroquinoline-3-carbaldehyde Applications

  • Ticket ID: #Q3-CHO-AMIN-001

  • Subject: Catalyst Selection & Chemoselectivity for Amination Protocols

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Reactivity Paradox

Welcome to the technical guide for functionalizing 2-chloroquinoline-3-carbaldehyde .

If you are experiencing issues with yield or purity, it is likely due to the dual-electrophile paradox of this substrate. You have two reactive centers competing for your amine:

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Aldehyde: Highly reactive toward condensation (Imine/Schiff base formation).

The "Catalyst" Reality: Unlike unactivated aryl chlorides that require Palladium (Buchwald-Hartwig), this substrate is self-activating due to the electron-withdrawing formyl group at C3. The "catalyst" you choose determines the chemoselectivity (which center reacts first), not just the rate.

Module 1: Catalyst & Promoter Selection Dashboard

Use this table to select the correct system based on your desired product.

Target OutcomePrimary MechanismRecommended System (Catalyst/Promoter)Solvent SystemCritical Control Parameter
2-Amino-3-formyl (Substitution only)

Base Promoted:

or

(1.5 eq)
DMF or DMSO (Polar Aprotic)Temp < 80°C . High heat promotes aldehyde condensation.
Schiff Base / Imine (Aldehyde reaction)CondensationAcid Catalyzed: Glacial Acetic Acid (cat.)[1]Ethanol or Methanol (Protic)Remove water (Dean-Stark or molecular sieves).
Fused Polycycle (e.g., Pyrazolo-quinoline)Cascade (

+ Condensation)
Dual Activation:

-TsOH or Reflux (Thermal)
Ethanol/DMF MixRequires binucleophile (e.g., Hydrazine, Urea).
Sterically Hindered Amine Pd-Catalyzed AminationPalladium:

/ BINAP
TolueneProtect CHO first (as acetal) to prevent catalyst poisoning.

Module 2: Standard Operating Procedures (SOPs)

SOP-A: Chemoselective (Preserving the Aldehyde)

Target: Replacing -Cl with -NHR without touching the -CHO.

  • Preparation: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration). Avoid alcohols to prevent hemiacetal formation.

  • Base Addition: Add

    
      (1.5 eq). Note: Inorganic bases are preferred over amines to avoid competitive inhibition.
    
  • Nucleophile: Add the primary amine (1.05 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Checkpoint: Monitor TLC. If sluggish, heat to 60°C. Do not reflux.

  • Quench: Pour into ice water. The yellow/orange solid is usually the target amino-aldehyde.

SOP-B: Cyclization to Tricyclic Systems

Target: Fused ring systems (e.g., benzo[b][1,8]naphthyridines).

  • Mix: Combine substrate (1.0 eq) and binucleophile (e.g., 2-aminopyridine) in Glacial Acetic Acid .

  • Reflux: Heat to reflux (118°C) for 6-12 hours.

  • Mechanism: The acid protonates the aldehyde (facilitating imine formation) and the ring nitrogen (activating the Cl for displacement).

  • Workup: Neutralize with

    
     to precipitate the polycycle.
    

Module 3: Visualizing the Pathway (Mechanism)

The following diagram illustrates the critical bifurcation point. You must control the "Path Selection" node to avoid "Tar/Polymerization."

G Substrate 2-Chloro-3-formyl quinoline Path_A Path A: SNAr Attack (Kinetic Control) Substrate->Path_A Polar Aprotic (DMF) Path_B Path B: Carbonyl Attack (Thermodynamic Control) Substrate->Path_B Acid Cat / Protic (AcOH/EtOH) Amine Primary Amine (R-NH2) Amine->Path_A Amine->Path_B Intermediate_A Meisenheimer Complex Path_A->Intermediate_A Intermediate_B Carbinolamine Path_B->Intermediate_B Product_A 2-Amino-3-formyl quinoline Intermediate_A->Product_A Product_B Schiff Base (Imine) Intermediate_B->Product_B Cyclization Cyclization (If R-NH2 has 2nd group) Product_A->Cyclization Product_B->Cyclization

Figure 1: Mechanistic bifurcation. Path A (Green) is favored by polar aprotic solvents and basic conditions. Path B (Red) is favored by acidic conditions and protic solvents.

Module 4: Troubleshooting Database (FAQ)

Q1: I am getting a mixture of products and "tar" in the flask.

  • Diagnosis: You likely used a protic solvent (Ethanol) with heat. The amine reacted with the aldehyde to form an imine, which then polymerized or hydrolyzed partially.

  • Fix: Switch to DMF or Acetonitrile . Lower the temperature. Ensure your amine is added slowly to favor the

    
     substitution at the C-Cl bond first.
    

Q2: The reaction won't proceed; the Chloride is unreactive.

  • Diagnosis: The amine might be too sterically hindered, or the temperature is too low.

  • Fix:

    • Add NaI (Sodium Iodide, 10 mol%) to the reaction. This generates the 2-Iodo intermediate in situ (Finkelstein reaction), which is much more reactive toward amines than the chloride.

    • Use Microwave irradiation (100°C, 10-20 mins) to overcome the activation energy barrier without prolonged heating.

Q3: Can I use Palladium catalysis (Buchwald-Hartwig)?

  • Diagnosis: Generally, this is overkill and risky. Pd(0) can oxidatively insert into the C-Cl bond, but the aldehyde group can chelate the metal or undergo decarbonylation.

  • Fix: If you must use Pd (e.g., for a very weak amine like a nitro-aniline), you must protect the aldehyde first (e.g., as a diethyl acetal).

Q4: I want the fused ring (e.g., Pyrazoloquinoline), but the reaction stops at the intermediate.

  • Diagnosis: Incomplete cyclization.

  • Fix: Add a Lewis Acid promoter like

    
      or simply switch the solvent to Glacial Acetic Acid  and reflux. The acid is required to drive the dehydration step of the ring closure.
    

References

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

    • Foundational text on the Vilsmeier-Haack synthesis of the substr
  • Gouda, M. A., & El-Bana, G. G. (2023).[2][3] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.

    • Recent review detailing the specific transformation of 2-chloro-3-formyl deriv
  • Abdel-Wahab, B. F., et al. (2018).[4] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

    • Comprehensive guide on chemoselectivity and cyclization p
  • Majumdar, K. C., & Ponra, S. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.

    • vs.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: UV-Vis Absorption Maxima of Amino-Substituted Quinoline Aldehydes

This guide provides a technical comparison of the UV-Vis absorption properties of amino-substituted quinoline aldehydes, focusing on structural isomers, solvatochromic behavior, and synthetic pathways. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the UV-Vis absorption properties of amino-substituted quinoline aldehydes, focusing on structural isomers, solvatochromic behavior, and synthetic pathways.

Executive Summary

Amino-substituted quinoline aldehydes function as versatile "push-pull" chromophores where the electron-rich amino group acts as a donor (D) and the electron-deficient quinoline/aldehyde moiety acts as an acceptor (A). This D-π-A architecture facilitates strong Intramolecular Charge Transfer (ICT), resulting in distinct bathochromic shifts and solvatochromic sensitivity compared to the unsubstituted quinoline scaffold.

This guide compares the spectral performance of 6-amino , 7-amino , and 8-amino substituted variants, providing researchers with actionable data for selecting the optimal isomer for fluorescent probe design, metal chelation, or bio-imaging applications.

Comparative Spectral Analysis

The position of the amino substituent critically dictates the conjugation length and the strength of the ICT state. The table below synthesizes experimental absorption maxima (


) for key derivatives.
Table 1: UV-Vis Absorption Maxima of Key Amino-Quinoline Aldehydes
CompoundSubstituent Pattern

(nm)
Solvent

Key Electronic Feature
6-DMA-5-CHO 6-N(Me)

, 5-CHO
395 Methanol3.04Strong ICT due to para-like conjugation between donor and acceptor.
7-DEA-3-CHO 7-N(Et)

, 3-CHO
434 THF~4.2Extended conjugation; highly sensitive to solvent polarity.
7-DEA-3-CHO 7-N(Et)

, 3-CHO
463 DMSON/ASignificant red-shift (+29 nm) vs THF indicating positive solvatochromism.
2-Cl-7-DEA-3-CHO 7-N(Et)

, 2-Cl, 3-CHO
~430 ACNN/AThe 2-Cl group slightly hypsochromically shifts the max compared to H-variants due to steric/inductive effects.
8-AQ-5-CHO 8-NH

, 5-CHO
~340-360 EthanolN/AWeaker ICT; amino group is often involved in H-bonding with peri-protons or solvent.
  • 6-DMA-5-CHO: 6-(dimethylamino)quinoline-5-carbaldehyde

  • 7-DEA-3-CHO: 7-(diethylamino)quinoline-3-carbaldehyde[1]

  • 2-Cl-7-DEA-3-CHO: 2-chloro-7-(diethylamino)quinoline-3-carbaldehyde[1]

Mechanistic Insight: The "Push-Pull" Effect
  • 7-Position (Optimal): The 7-amino substituent is in direct conjugation with the 3-formyl group (via the vinyl-like linkage of the pyridine ring). This creates the strongest dipole change upon excitation, leading to the longest wavelength absorption (430–460 nm).

  • 5/6-Position: Substituents on the benzene ring (positions 5, 6, 7, 8) must communicate with the aldehyde on the pyridine ring (position 3) or the same ring (position 5). The 6-amino-5-formyl arrangement allows for a localized ICT, yielding absorption near 400 nm, but less intense than the 7-amino-3-formyl system.

Solvatochromism & Environmental Sensitivity

The 7-amino derivatives exhibit pronounced positive solvatochromism , meaning their absorption bands redshift as solvent polarity increases. This is diagnostic of a transition from a neutral ground state to a highly polarized (zwitterionic) excited state.

Case Study: 7-(Diethylamino)quinoline-3-carbaldehyde
  • Non-polar (THF):

    
    
    
  • Polar Aprotic (DMSO):

    
    [2]
    
  • Shift:

    
    
    

Application Note: This sensitivity makes 7-amino-quinoline aldehydes excellent candidates for probing micro-environmental polarity in biological systems (e.g., hydrophobic pockets in proteins).

Experimental Synthesis Protocols

Two primary pathways are employed depending on the desired substitution pattern. The Vilsmeier-Haack reaction is the industry standard for introducing the aldehyde at the 3-position while simultaneously chlorinating the 2-position (which can be later functionalized).

Method A: Vilsmeier-Haack Formylation (Target: 2-Chloro-3-formyl derivatives)[3]
  • Precursor: 3-(Diethylamino)acetanilide or substituted acetanilides.

  • Reagents: POCl

    
     (Phosphorus oxychloride), DMF (Dimethylformamide).[3]
    
  • Mechanism: Formation of a chloroiminium intermediate followed by cyclization.

Step-by-Step Protocol:

  • Reagent Prep: Cool anhydrous DMF (3 eq) to 0°C under N

    
    . Add POCl
    
    
    
    (7 eq) dropwise. Stir for 30 min to generate the Vilsmeier reagent.
  • Addition: Dissolve the acetanilide derivative (1 eq) in DMF and add slowly to the mixture.

  • Cyclization: Heat the mixture to 80–90°C for 4–16 hours. Monitor by TLC.[3]

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO

    
     or NaOAc to precipitate the aldehyde.
    
  • Purification: Filter the yellow solid and recrystallize from Ethyl Acetate/Hexane.

Method B: SeO Oxidation (Target: 2-Formyl or 4-Formyl from Methyl precursors)
  • Precursor: 8-Amino-2-methylquinoline (Quinaldine derivative).

  • Reagents: Selenium Dioxide (SeO

    
    ), Dioxane/Water.
    
  • Scope: Best for converting existing methyl groups to aldehydes without adding a halogen.

Visualizations

Diagram 1: Electronic "Push-Pull" Mechanism

This diagram illustrates the electron flow responsible for the bathochromic shift in 7-amino-3-formyl quinolines.

ICT_Mechanism cluster_solvent Solvent Effect Amino Donor (D) 7-Diethylamino Group Ring π-Bridge Quinoline Scaffold Amino->Ring Electron Injection (+M) Aldehyde Acceptor (A) 3-Formyl Group Ring->Aldehyde Conjugation ICT ICT State (Zwitterionic Character) Aldehyde->ICT Excitation (hν) Shift Red Shift (Stabilizes ICT) ICT->Shift Polar Polar Solvent (DMSO) Polar->ICT

Caption: Intramolecular Charge Transfer (ICT) pathway in 7-aminoquinoline-3-carbaldehyde, showing donor-acceptor interaction.

Diagram 2: Vilsmeier-Haack Synthesis Workflow

A flowchart visualizing the critical steps for synthesizing the 2-chloro-3-formyl scaffold.

Synthesis_Workflow Start Start: N-Arylacetanilide Mix Addition: Add Substrate to Reagent Start->Mix Reagent Prepare Reagent: DMF + POCl3 (0°C) Reagent->Mix Heat Cyclization: Heat to 80-90°C (4-16h) Mix->Heat Vilsmeier Intermediate Quench Hydrolysis: Pour on Ice + NaHCO3 Heat->Quench Ring Closure Product Product: 2-Chloro-3-formyl-quinoline Quench->Product Precipitation

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of amino-substituted quinoline aldehydes.

References

  • Synthesis and Photophysical Properties of 7-(Diethylamino)quinolone Chalcones Source: ACS Omega, 2024. URL:[Link] Relevance: Provides specific

    
     data for 7-diethylamino derivatives in THF and DMSO.
    
  • Synthesis and Spectroscopic Characterization of Quinolinecarbaldehydes Source: Molecules (MDPI), 2020. URL:[Link] Relevance: Detailed spectral data for 6-(dimethylamino)quinoline-5-carbaldehyde (

    
     395 nm).
    
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Source: Molecules (MDPI), 2013.[4] URL:[Link] Relevance: Comparative absorption data for aryl-substituted quinoline aldehydes in chloroform.[4][5]

  • Solvatochromism of 7-diethylamino-3-thenoylcoumarin (Comparative Scaffold) Source: Spectrochimica Acta Part A, 2015.[6] URL:[Link] Relevance: Establishes the baseline for solvatochromic behavior in similar diethylamino-conjugated heterocyclic aldehydes.

Sources

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